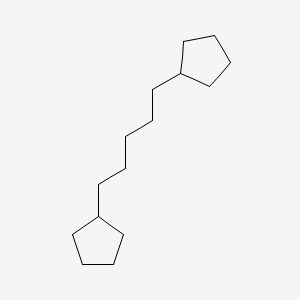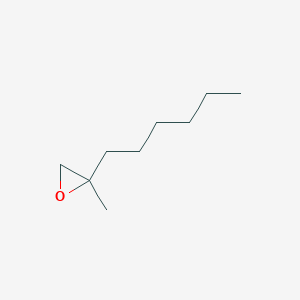
2-Hexyl-2-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexyl-2-methyloxirane is an organic compound with the molecular formula C9H18O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is also known by other names such as 2-hexyl-2-methyl-oxirane and 2-hexyl-2-methyloxiran . Oxiranes are characterized by their strained ring structure, which makes them highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexyl-2-methyloxirane can be synthesized through several methods. One common method involves the epoxidation of alkenes. For instance, the reaction of 2-hexyl-2-methyl-1-alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), can yield this compound . The reaction typically occurs under mild conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The epoxidation reaction is carried out in the presence of a catalyst, such as titanium silicalite-1 (TS-1), to enhance the reaction rate and selectivity . The product is then purified through distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used to open the oxirane ring.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
2-Hexyl-2-methyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hexyl-2-methyloxirane involves the opening of the oxirane ring, which is highly strained and reactive. This ring-opening can occur through various pathways, including nucleophilic attack or acid-catalyzed reactions . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or catalyst used .
Comparison with Similar Compounds
2-Hexyl-2-methyloxirane can be compared with other oxiranes such as:
2-Ethyl-2-methyloxirane: Similar in structure but with a shorter alkyl chain.
2-Propyl-2-methyloxirane: Another similar compound with a different alkyl group.
2-Butyl-2-methyloxirane: Differing by the length of the alkyl chain.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its reactivity and the types of products formed in chemical reactions .
Properties
CAS No. |
6924-86-3 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-hexyl-2-methyloxirane |
InChI |
InChI=1S/C9H18O/c1-3-4-5-6-7-9(2)8-10-9/h3-8H2,1-2H3 |
InChI Key |
WCFNPAFDSAVSOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


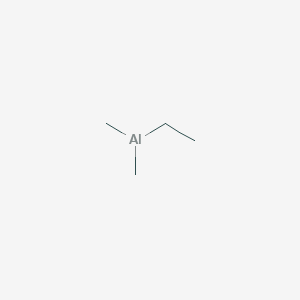
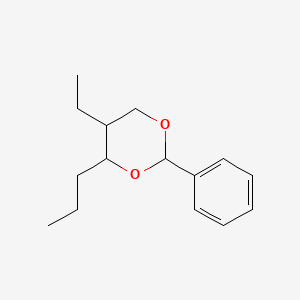
![[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine](/img/structure/B14722241.png)
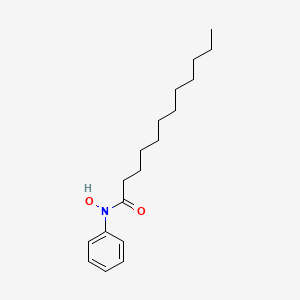
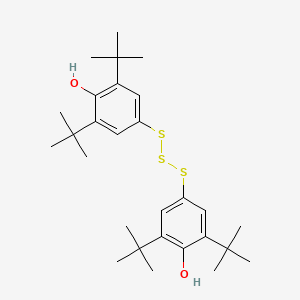
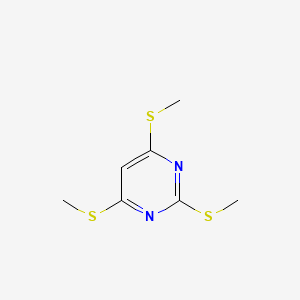

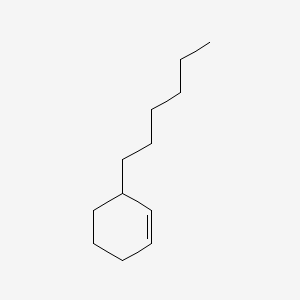
![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)
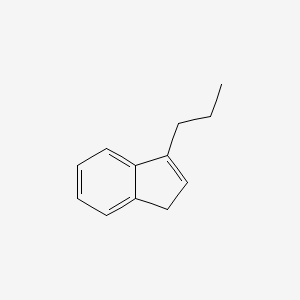

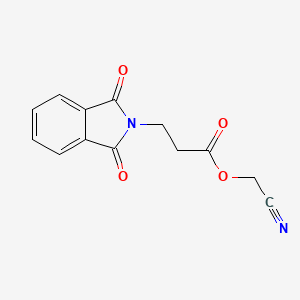
![1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene](/img/structure/B14722307.png)
